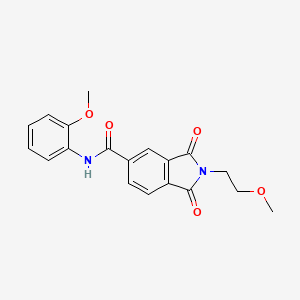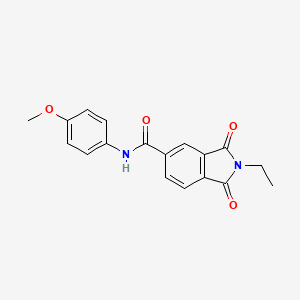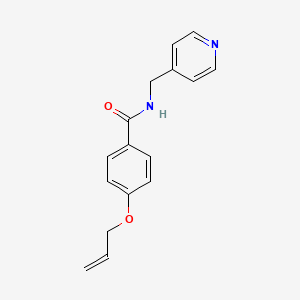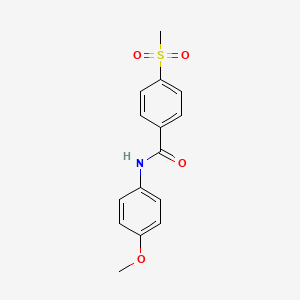
2-(2-methoxyethyl)-N-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide
Vue d'ensemble
Description
2-(2-methoxyethyl)-N-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide, also known as MI-2, is a small molecule inhibitor that has gained significant attention in recent years due to its potential as a therapeutic agent in cancer treatment. MI-2 has been shown to inhibit the activity of a protein called MALT1, which plays a critical role in the survival and proliferation of cancer cells.
Mécanisme D'action
2-(2-methoxyethyl)-N-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide works by inhibiting the activity of MALT1, a protein that plays a critical role in the survival and proliferation of cancer cells. MALT1 is involved in a signaling pathway that regulates the activity of NF-kB, a transcription factor that is important for the growth and survival of cancer cells. By inhibiting MALT1, this compound disrupts this signaling pathway and prevents the activation of NF-kB, leading to the death of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical models of cancer. In addition to inhibiting the activity of MALT1, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth and proliferation of cancer cells. This compound has also been shown to have anti-inflammatory effects, and to modulate the activity of immune cells in the tumor microenvironment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-(2-methoxyethyl)-N-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide as a research tool is its specificity for MALT1. Unlike many other small molecule inhibitors, this compound does not have significant off-target effects, and is therefore a valuable tool for studying the role of MALT1 in cancer and other diseases. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 2-(2-methoxyethyl)-N-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide. One area of interest is the development of more potent and selective inhibitors of MALT1, which could have even greater therapeutic potential in cancer and other diseases. Another area of interest is the study of the role of MALT1 in other diseases, such as autoimmune disorders and inflammatory bowel disease. Finally, there is also interest in the development of this compound as a diagnostic tool, as MALT1 expression has been shown to be a prognostic marker in certain types of cancer.
Applications De Recherche Scientifique
2-(2-methoxyethyl)-N-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting the growth and proliferation of cancer cells. In particular, this compound has been shown to be effective in treating diffuse large B-cell lymphoma (DLBCL), a type of blood cancer that is often resistant to traditional chemotherapy and radiation therapy. This compound has also been shown to be effective in treating other types of cancer, including multiple myeloma, acute myeloid leukemia, and mantle cell lymphoma.
Propriétés
IUPAC Name |
2-(2-methoxyethyl)-N-(2-methoxyphenyl)-1,3-dioxoisoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c1-25-10-9-21-18(23)13-8-7-12(11-14(13)19(21)24)17(22)20-15-5-3-4-6-16(15)26-2/h3-8,11H,9-10H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQASAMNGOWANE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(2,2,2-trifluoroethoxy)methyl]phenyl}cyclohexanecarboxamide](/img/structure/B4406247.png)

![N-({[2-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B4406256.png)
![N-(2,6-dichlorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4406263.png)

![N-benzyl-N-[(4-ethoxy-3-methylphenyl)sulfonyl]glycine](/img/structure/B4406279.png)
![2-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)-2-methyl-1-propanol hydrochloride](/img/structure/B4406295.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl acetate](/img/structure/B4406303.png)
![1-(4-chlorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]-1-propanone](/img/structure/B4406307.png)
![N-(5-chloro-2-hydroxyphenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4406313.png)

![N-1,3-benzodioxol-5-yl-2-[(2-cyanophenyl)thio]benzamide](/img/structure/B4406331.png)

![4-{4-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}-2-butanone hydrochloride](/img/structure/B4406341.png)